Sodium 2-chloropropionate
Overview
Description
Sodium 2-chloropropionate is an organic compound with the molecular formula C₃H₄ClNaO₂. It is the sodium salt of 2-chloropropionic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ability to participate in a range of chemical transformations due to the presence of both a carboxylate group and a chlorine atom on the same molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-chloropropionate can be synthesized through the chlorination of propionic acid, followed by neutralization with sodium hydroxide. The general reaction involves the following steps:
Chlorination: Propionic acid is treated with chlorine gas in the presence of a catalyst to form 2-chloropropionic acid.
Neutralization: The resulting 2-chloropropionic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the chlorination process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-chloropropionate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-hydroxypropionate.
Reduction Reactions: The compound can be reduced to form 2-chloropropanol.
Cyclization Reactions: Under basic conditions, this compound can undergo intramolecular cyclization to form propylene oxide.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminium hydride is often used for reduction reactions.
Bases: Potassium hydroxide is commonly used for cyclization reactions.
Major Products:
2-Hydroxypropionate: Formed through substitution reactions.
2-Chloropropanol: Formed through reduction reactions.
Propylene Oxide: Formed through cyclization reactions.
Scientific Research Applications
Sodium 2-chloropropionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its effects on metabolic pathways and enzyme activities.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2-chloropropionate involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to stimulate pyruvate dehydrogenase activity, which plays a crucial role in glucose metabolism. This stimulation leads to a reduction in lactate accumulation and an increase in anaerobic power during intense exercise . Additionally, this compound has been shown to reduce glucagon hypersecretion in diabetic models by acting directly on the pancreas .
Comparison with Similar Compounds
Sodium 2-chloropropionate can be compared with other similar compounds, such as:
2-Chloropropionic Acid: The parent acid of this compound, which shares similar chemical properties but differs in its ionic form.
Sodium 2,2-Dichloropropionate: A related compound with two chlorine atoms on the propionate backbone, used in different industrial applications.
Sodium 3-Chloropropionate: Another similar compound with the chlorine atom positioned on the third carbon, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific positioning of the chlorine atom, which allows for distinct chemical reactivity and applications in various fields. Its ability to undergo multiple types of reactions and its role in metabolic regulation highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
sodium;2-chloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHBMAQTOJHKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
598-78-7 (Parent) | |
Record name | Propionic acid, 2-chloro-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30937693 | |
Record name | Sodium 2-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16987-02-3 | |
Record name | Propionic acid, 2-chloro-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016987023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-chloropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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